5-Chloro-7-(3,4-dimethoxyphenyl)imidazo[1,2-c]pyrimidine
Overview
Description
5-Chloro-7-(3,4-dimethoxyphenyl)imidazo[1,2-c]pyrimidine is a chemical compound with the molecular formula C₁₄H₁₂ClN₃O₂ and a molecular weight of 289.72 g/mol . This compound is known for its use as an intermediate in the synthesis of pharmaceuticals and other organic compounds . It is characterized by the presence of a chloro group, two methoxy groups, and an imidazo[1,2-c]pyrimidine core structure .
Preparation Methods
The synthesis of 5-Chloro-7-(3,4-dimethoxyphenyl)imidazo[1,2-c]pyrimidine typically involves the reaction of appropriate starting materials under specific conditions. One common method involves the reaction of 3,4-dimethoxybenzaldehyde with 2-aminopyrimidine in the presence of a chlorinating agent such as phosphorus oxychloride (POCl₃) to introduce the chloro group . The reaction is usually carried out under reflux conditions to ensure complete conversion of the starting materials to the desired product . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production with considerations for cost, yield, and purity .
Chemical Reactions Analysis
5-Chloro-7-(3,4-dimethoxyphenyl)imidazo[1,2-c]pyrimidine undergoes various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding oxides or reduction to form reduced derivatives.
Coupling Reactions: It can participate in coupling reactions such as Suzuki-Miyaura coupling to form biaryl compounds.
Common reagents used in these reactions include bases like triethylamine (TEA), oxidizing agents like hydrogen peroxide (H₂O₂), and reducing agents like sodium borohydride (NaBH₄) . The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
5-Chloro-7-(3,4-dimethoxyphenyl)imidazo[1,2-c]pyrimidine has several scientific research applications:
Mechanism of Action
The mechanism of action of 5-Chloro-7-(3,4-dimethoxyphenyl)imidazo[1,2-c]pyrimidine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to the modulation of biological processes . The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
5-Chloro-7-(3,4-dimethoxyphenyl)imidazo[1,2-c]pyrimidine can be compared with other similar compounds such as:
5-Chloro-7-phenylimidazo[1,2-c]pyrimidine: Lacks the methoxy groups, which may affect its reactivity and biological activity.
7-(3,4-Dimethoxyphenyl)imidazo[1,2-c]pyrimidine: Lacks the chloro group, which may influence its chemical properties and applications.
The presence of both the chloro and methoxy groups in this compound contributes to its unique chemical and biological properties .
Properties
IUPAC Name |
5-chloro-7-(3,4-dimethoxyphenyl)imidazo[1,2-c]pyrimidine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H12ClN3O2/c1-19-11-4-3-9(7-12(11)20-2)10-8-13-16-5-6-18(13)14(15)17-10/h3-8H,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RTLZBGMPMJLEIK-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC3=NC=CN3C(=N2)Cl)OC | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H12ClN3O2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.71 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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